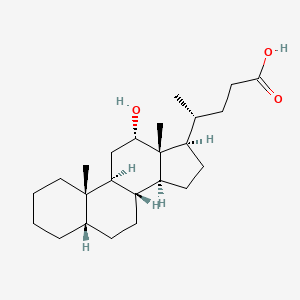![molecular formula C10H8BrIN2 B15294103 1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromomethyl group attached to the phenyl ring and an iodine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole typically involves multi-step reactions. One common method includes the bromination of a precursor compound, such as 2-methylphenylpyrazole, followed by iodination. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions . The iodination step can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole depends on its specific application. In biochemical studies, the compound can act as an alkylating agent, modifying biological targets through covalent bonding . The bromomethyl group is particularly reactive and can form bonds with nucleophilic sites on proteins and other biomolecules . The iodine atom can also participate in various interactions, enhancing the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Chloromethyl)phenyl]-4-iodo-1H-pyrazole
- 1-[2-(Bromomethyl)phenyl]-4-chloro-1H-pyrazole
- 1-[2-(Bromomethyl)phenyl]-4-fluoro-1H-pyrazole
Uniqueness
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is unique due to the presence of both bromomethyl and iodo groups, which confer distinct reactivity and versatility in chemical reactions . The combination of these functional groups allows for a wide range of synthetic transformations and applications, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C10H8BrIN2 |
|---|---|
Molekulargewicht |
362.99 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)phenyl]-4-iodopyrazole |
InChI |
InChI=1S/C10H8BrIN2/c11-5-8-3-1-2-4-10(8)14-7-9(12)6-13-14/h1-4,6-7H,5H2 |
InChI-Schlüssel |
KUMXAWIILNKQSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)N2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)


![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)





![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)



